molecular formula C12H10O2 B1587954 1-[4-(2-Furyl)phenyl]ethanone CAS No. 35216-08-1

1-[4-(2-Furyl)phenyl]ethanone

Cat. No. B1587954
CAS RN: 35216-08-1
M. Wt: 186.21 g/mol
InChI Key: DZYPVRCSWGDVFN-UHFFFAOYSA-N
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Description

1-[4-(2-Furyl)phenyl]ethanone, also known as Ethanone, 1-(2-furanyl)-, is a chemical compound with the molecular formula C6H6O2 . It is also known by other names such as Acetylfuran, Methyl 2-furyl ketone, 2-Acetylfuran, 2-Furyl methyl ketone, Furyl methyl ketone, Furan, 2-acetyl-, 1-(2-Furanyl)ethanone, 2-Acetylfurane, (2-Furanyl)-1-ethanone, 1-(2-furanyl)ethanone (acetylfuran), 1-(2-Furanyl)-ethanone (2-acetylfuran), and 1-(2-Furyl)ethanone .


Molecular Structure Analysis

The molecular structure of 1-[4-(2-Furyl)phenyl]ethanone can be represented by the InChI string: InChI=1S/C6H6O2/c1-5(7)6-3-2-4-8-6/h2-4H,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Photoremovable Protecting Group for Carboxylic Acids

1-[2-(2-hydroxyalkyl)phenyl]ethanone has been introduced as a new photoremovable protecting group for carboxylic acids, showcasing its utility in protecting various carboxylic acids. Upon photolysis, the protected compound releases the acid with significant yields, demonstrating its effectiveness in synthetic chemistry (Atemnkeng et al., 2003).

Synthesis and Antimicrobial Activity

The synthesis and antimicrobial activity of derivatives involving 1-[4-(2-Furyl)phenyl]ethanone have been explored. For instance, the reaction of 1-chloro-4-(p-tolyloxy)benzene with 1-(4-hydroxyphenyl)-ethanone has led to the creation of derivatives with noted antimicrobial activity against various bacteria (Dave et al., 2013).

X-ray and DFT-Calculated Structures

The isomeric structures of variants of 1-[4-(2-Furyl)phenyl]ethanone have been determined using X-ray diffraction and characterized by IR. Their molecular structures have also been optimized using density functional theory, contributing to the understanding of their energetic behaviors in different solvents (Șahin et al., 2011).

Electrocatalytic Characteristics

A carbon-paste electrode spiked with a derivative of 1-[4-(2-Furyl)phenyl]ethanone has been used to catalyze the oxidation of ascorbic acid, showcasing its potential in electrocatalysis. This study contributes to the understanding of its utility in electrochemical applications (Raoof et al., 2003).

Synthesis of Heterocyclic Compounds

Research into the synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, starting from 4-chlorophenol, contributes to the field of pharmaceuticals and drug research. This highlights the compound's role as a building block in creating pharmacologically active substances (Wanjari, 2020).

properties

IUPAC Name

1-[4-(furan-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYPVRCSWGDVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409126
Record name 1-[4-(Furan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Furyl)phenyl]ethanone

CAS RN

35216-08-1
Record name 1-[4-(Furan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Kobayashi, AD William, R Mizojiri - Journal of organometallic chemistry, 2002 - Elsevier
Coupling reaction of aryl borates and mesylates derived from phenols and enols was studied. Mesylates with an electron-withdrawing group or ring were highly reactive at room …
Number of citations: 43 www.sciencedirect.com

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